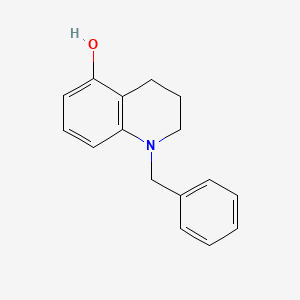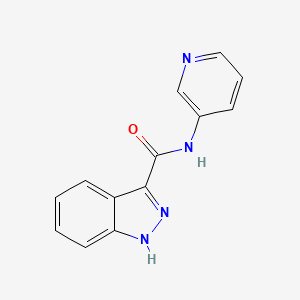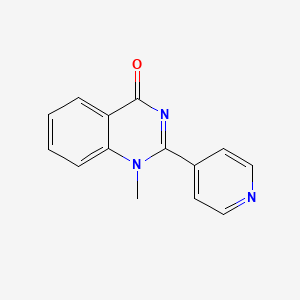![molecular formula C12H9N3O3 B11871914 Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11871914.png)
Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-throughput synthesis techniques. These methods utilize automated systems to optimize reaction conditions and maximize yield. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide and potassium carbonate are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor of various enzymes, including phosphodiesterases and kinases . By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its antitumor and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate: Known for its antitumor activity.
4-Cyclohexylimidazo[1,2-a]quinoxaline: Another derivative with significant biological activity.
Uniqueness
Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate is unique due to its specific structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for developing new drugs and materials .
Propiedades
Fórmula molecular |
C12H9N3O3 |
|---|---|
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
methyl 4-oxo-5H-imidazo[1,2-a]quinoxaline-8-carboxylate |
InChI |
InChI=1S/C12H9N3O3/c1-18-12(17)7-2-3-8-9(6-7)15-5-4-13-10(15)11(16)14-8/h2-6H,1H3,(H,14,16) |
Clave InChI |
FWGPDBBTRBUUNH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)NC(=O)C3=NC=CN23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate](/img/structure/B11871835.png)


![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871845.png)
![(1R,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B11871851.png)








